molecular formula C7H5ClN4S B8744960 3-Chloro-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine CAS No. 193955-35-0

3-Chloro-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine

Cat. No. B8744960
Key on ui cas rn: 193955-35-0
M. Wt: 212.66 g/mol
InChI Key: RWJDQUBYNNRSHR-UHFFFAOYSA-N
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Patent
US09102669B2

Procedure details

To 3-chloro-6-methylpyridazine (5 g, 39 mmol) was added SOCl2 (29 mL) and the resulting mixture was heated at 73-75° C. for 20 h. The resulting mixture then was concentrated and the residue was dried in vacuo for 30 min. The residue was then dissolved in CH2Cl2 (80 mL) and ethanimidamide hydrochloride (3.69 g, 39 mmol) was added. 50% NaOH(aq) (10 mL) was then added dropwise at 0° C. The resulting mixture was allowed to warm to room temperature and stirred for another 1 h. The resulting mixture was then poured into CH2Cl2/H2O (100 mL/200 mL). The aqueous layer was extracted with CH2Cl2 (200 mL). The combined organic layer was dried (Na2SO4) and filtered. The solvent was removed and the resulting residue was purified by column using EtOAc/CH2Cl2/hexane (40/10/50) as the eluent to yield 5-(6-chloropyridazin-3-yl)-3-methyl-1,2,4-thiadiazole.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
CH2Cl2 H2O
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.O=[S:10](Cl)Cl.Cl.[C:14](=[NH:17])([NH2:16])[CH3:15].[OH-].[Na+]>C(Cl)Cl.O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[S:10][N:16]=[C:14]([CH3:15])[N:17]=2)=[CH:6][CH:7]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C
Name
Quantity
29 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
3.69 g
Type
reactant
Smiles
Cl.C(C)(N)=N
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
CH2Cl2 H2O
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
74 (± 1) °C
Stirring
Type
CUSTOM
Details
stirred for another 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture then was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo for 30 min
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in CH2Cl2 (80 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(N=N1)C1=NC(=NS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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